molecular formula C16H18N2O4 B4501928 propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B4501928
M. Wt: 302.32 g/mol
InChI Key: WVWGKRBIBOSWLT-UHFFFAOYSA-N
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Description

propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (CAS: 1246064-31-2) is a chemical compound with the molecular formula C23H23N3O5 and a molecular weight of 421.4 g/mol . This benzoate derivative features a pyridazinone core, a scaffold recognized in medicinal chemistry for its relevance in drug discovery . The pyridazinone structure is a privileged scaffold in pharmaceutical research, known for its potential as an agonist for Formyl Peptide Receptors (FPRs) . FPRs play an essential role in the regulation of endogenous inflammation and immunity, and their agonists are investigated for the development of novel anti-inflammatory and immunomodulatory therapies . Furthermore, research indicates that small molecules containing a halogenated pyridazinone group can act as inhibitors of protein-protein interactions, such as the PRMT5-PBM interface, which is a synthetic lethal dependency in certain cancer cells . This suggests potential research applications in oncology, particularly for investigating selective pathways in MTAP-deleted cancers . The compound is intended for research purposes such as in vitro biological assay development, structure-activity relationship (SAR) studies, and as a building block or reference standard in chemical and pharmacological research. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11(2)22-16(20)10-18-15(19)9-8-14(17-18)12-4-6-13(21-3)7-5-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWGKRBIBOSWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinone core. The final step involves esterification with isopropyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

Propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several notable applications in scientific research:

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may serve as a lead compound for developing new drugs targeting specific enzymes, particularly phosphodiesterase IV (PDE4), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Studies

Research has indicated that this compound can be utilized in biological assays to investigate its effects on cellular processes. Its ability to inhibit PDE4 suggests that it may modulate inflammatory pathways, making it a candidate for further studies in inflammation-related conditions .

Chemical Synthesis

This compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced pharmacological properties .

Case Study 1: PDE Inhibition

A study investigated the inhibitory effects of this compound on PDE4 activity. The findings indicated that the compound exhibited significant inhibitory action, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cellular models. This increase is associated with anti-inflammatory effects, supporting its potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of similar pyridazinone derivatives highlighted how variations in substitution patterns affect biological activity. This compound was identified as one of the more potent inhibitors due to its specific functional groups that enhance binding affinity to PDEs .

Mechanism of Action

The mechanism of action of propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can be elucidated by comparing it to analogs with variations in substituents, ester groups, or core modifications. Below is a detailed analysis supported by evidence:

Substituent Effects on the Aromatic Ring

  • Chlorophenyl Analog (propan-2-yl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate) :
    • Key Difference : Replacement of the methoxy (-OMe) group with a chloro (-Cl) substituent.
    • Implications :
  • Electronics: The -Cl group is electron-withdrawing, reducing electron density on the pyridazinone core compared to the -OMe group. This may alter reactivity in electrophilic substitution reactions.
  • -OMe.
  • Nitrobenzyloxy Derivative (4-(3-((4-nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b)): Key Difference: Incorporation of a nitro (-NO$_2$) group on the benzyloxy side chain. Implications:
  • Electronics: The strong electron-withdrawing -NO$_2$ group increases acidity of adjacent protons and stabilizes negative charge.
  • Biological Activity : Nitro groups are often associated with antimicrobial or antiparasitic activity but may introduce toxicity concerns.

Ester Group Modifications

  • Ethyl Ester Analog (Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a)) :
    • Key Difference : Ethyl ester instead of isopropyl ester.
    • Implications :
  • Lipophilicity : Isopropyl esters generally have higher logP values than ethyl esters, favoring passive diffusion across biological membranes.

  • Benzyloxy Derivatives (e.g., 5a-c) :

    • Key Difference : Benzyl or substituted benzyl groups instead of an ester-linked acetate.
    • Implications :
  • Stability : Benzyl ethers are less prone to hydrolysis than esters under physiological conditions.
  • Synthetic Flexibility : Benzyl bromides allow for diverse substitutions (e.g., nitro, methoxy) via nucleophilic aromatic substitution.

Core Pyridazinone Modifications

  • Thioamide Derivatives (e.g., N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1(6H)-yl]ethanethioamide (9)) :
    • Key Difference : Replacement of the acetate oxygen with sulfur (thioamide).
    • Implications :
  • Electronic and Binding Properties : Sulfur’s larger atomic size and polarizability may enhance interactions with metal ions or thiol-containing biological targets.
  • Stability : Thioamides are generally less stable toward oxidation than amides or esters.

Research Implications

  • Structure-Activity Relationships (SAR) : The methoxy group in the target compound may enhance solubility compared to chloro or nitro analogs, while the isopropyl ester balances lipophilicity and metabolic stability.
  • Synthetic Optimization : and highlight the use of potassium carbonate or NaOH/HCl for esterification and hydrolysis, suggesting routes to modify side chains for improved efficacy.

Biological Activity

Propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Structure and Properties

The compound features a pyridazinone moiety , which is crucial for its biological activity. The presence of the 4-methoxyphenyl group enhances its lipophilicity and interaction with biological targets. Its molecular formula is C16H17N2O4C_{16}H_{17}N_2O_4 with a molecular weight of approximately 320.31 g/mol .

The biological activity of this compound primarily involves its role as an inhibitor of phosphodiesterase IV (PDE4) . PDE4 is implicated in various inflammatory processes and diseases, including asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, this compound may reduce inflammation and improve respiratory function .

In vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from several studies:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
SK-LU-1 (lung cancer)30
K562 (leukemia)20

These results indicate that the compound has promising anticancer properties, comparable to established chemotherapeutic agents.

Mechanistic Insights

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing increased cell populations in the G2/M phase after treatment with the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Asthma Model : In a preclinical asthma model, this compound significantly reduced airway inflammation and hyperresponsiveness, supporting its role as a PDE4 inhibitor .
  • Cancer Treatment : A study investigating the effects of this compound on human cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the key synthetic routes for propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate?

The synthesis typically involves a multi-step approach:

Core Formation : Condensation of hydrazine hydrate with a β-keto ester derivative (e.g., 3-(4-methoxybenzylidene)-4-oxopentanoic acid) to form the pyridazinone ring .

Esterification : Alkylation of the pyridazinone nitrogen with propan-2-yl bromoacetate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .

Purification : Recrystallization from acetone or ethanol to isolate the product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Strategies
1Hydrazine hydrate, ethanol, refluxProlonged reflux (2–4 h) ensures complete cyclization .
2K₂CO₃, DMF, 80°CUse of phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency .

Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (propan-2-yl methyl groups), δ 3.8 ppm (methoxy group), and δ 6.8–7.5 ppm (aromatic protons) validate substituent positions .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the ester and pyridazinone moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₆H₁₈N₂O₄ .
  • HPLC : Purity >95% achieved using a C18 column with a methanol-water gradient .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Solvent Effects : DMF enhances nucleophilicity of the pyridazinone nitrogen compared to THF or ethanol, improving alkylation yields by 20–30% .
  • Catalyst Screening : Substituting K₂CO₃ with NaH increases reaction rates but requires anhydrous conditions to avoid hydrolysis .
  • Temperature Control : Maintaining 80–90°C during alkylation minimizes side products (e.g., O-alkylation) .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 46% vs. 70%) may arise from variations in hydrazine purity or solvent drying protocols. Systematic reproducibility studies using controlled reagents are recommended .

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Target-Specific Assays :
    • Enzyme Inhibition : Use PDE4 (phosphodiesterase 4) and MAO (monoamine oxidase) inhibition assays to evaluate mechanisms. IC₅₀ values from fluorescence-based assays provide quantitative comparisons .
    • Cellular Models : Test anti-proliferative activity in ovarian cancer cell lines (e.g., SKOV-3) with ATP-based viability assays to reconcile conflicting cytotoxicity data .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. fluoro groups) using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. How is crystallographic data utilized to validate the compound’s structure?

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • SHELX Refinement : SHELXL refines bond lengths (e.g., C=O at 1.21 Å) and torsion angles to confirm stereochemistry .
    • Intermolecular Interactions : Hydrogen bonding (e.g., C–H···O) and π-π stacking stabilize the crystal lattice, as shown in packing diagrams .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 12.4 Å, c = 14.7 Å
R-Factor<0.05

Q. What methodological approaches are used to study the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Propan-2-yl esters typically exhibit half-lives >24 h, but methoxy substituents may accelerate hydrolysis .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC. Light-sensitive pyridazinones require amber vials for storage .

Q. How are computational methods applied to predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP : ~2.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .
    • CYP450 Inhibition : Low risk of hepatotoxicity (CYP3A4 inhibition score <0.5) .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess binding stability to target enzymes (e.g., PDE4) over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Reactant of Route 2
Reactant of Route 2
propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.